

# 4-Chloro-5-methoxyquinazoline molecular structure and conformation

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## Compound of Interest

Compound Name: 4-Chloro-5-methoxyquinazoline

Cat. No.: B576197

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An In-depth Technical Guide on the Molecular Structure and Conformation of **4-Chloro-5-methoxyquinazoline**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformation of **4-Chloro-5-methoxyquinazoline**. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related quinazoline analogs to predict its structural and spectroscopic properties. It includes a detailed, plausible synthetic protocol, predicted quantitative data from spectroscopic and crystallographic analyses, and a discussion of its conformational characteristics based on computational and experimental data from similar molecules. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

## Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules, including several approved drugs with applications in oncology, such as gefitinib and erlotinib. The substituent pattern on the quinazoline ring system plays a crucial role in modulating their pharmacological activity. **4-Chloro-5-methoxyquinazoline** is a key intermediate for the synthesis of novel quinazoline-based therapeutics. The chlorine atom at the 4-position serves as a versatile handle for

nucleophilic substitution, allowing for the introduction of various functional groups, while the methoxy group at the 5-position influences the molecule's electronic properties and steric interactions. A thorough understanding of its molecular structure and conformational preferences is essential for the rational design of new drug candidates.

## Predicted Molecular Structure and Conformation

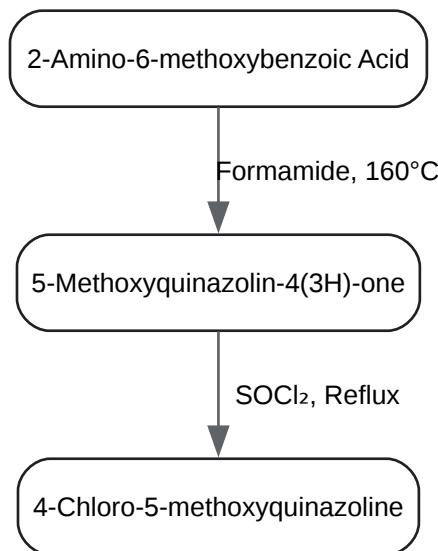
Based on X-ray crystallographic studies of analogous compounds such as 4-methoxyquinazoline, the quinazoline ring system of **4-Chloro-5-methoxyquinazoline** is expected to be essentially planar.<sup>[1][2]</sup> The methoxy group at the 5-position is likely to be nearly coplanar with the aromatic ring to maximize resonance effects. The chlorine atom at the 4-position will extend from the planar ring.

Computational modeling and conformational analysis of similar heterocyclic systems suggest that rotation around the C5-O bond of the methoxy group would be a key conformational variable.<sup>[3][4]</sup> However, the steric hindrance from the adjacent chloro group at C4 might restrict this rotation, favoring a conformation where the methyl group is oriented away from the chlorine atom.

## Synthesis and Experimental Protocols

A plausible and efficient synthesis of **4-Chloro-5-methoxyquinazoline** involves a two-step process starting from 2-amino-6-methoxybenzoic acid. The general methodology is adapted from established procedures for the synthesis of 4-chloroquinazolines.<sup>[1][5][6]</sup>

## Synthetic Workflow



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Caption: Synthetic workflow for **4-Chloro-5-methoxyquinazoline**.

## Experimental Protocol: Synthesis of 5-Methoxyquinazolin-4(3H)-one

- A mixture of 2-amino-6-methoxybenzoic acid (1 equivalent) and formamide (10 equivalents) is heated at 160°C for 4 hours.
- The reaction mixture is cooled to room temperature, and water is added to precipitate the product.
- The solid is collected by filtration, washed with water, and dried to yield 5-methoxyquinazolin-4(3H)-one.

## Experimental Protocol: Synthesis of 4-Chloro-5-methoxyquinazoline

- A suspension of 5-methoxyquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (SOCl<sub>2</sub>) (5-10 equivalents) is refluxed for 4 hours.
- The excess thionyl chloride is removed under reduced pressure.

- The residue is carefully quenched with ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate.
- The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate.
- The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to afford **4-Chloro-5-methoxyquinazoline**.

## Predicted Quantitative Data

The following tables summarize the predicted quantitative data for **4-Chloro-5-methoxyquinazoline** based on spectroscopic and crystallographic data from analogous compounds.

## Predicted <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data

The predicted chemical shifts are based on data from similar substituted quinazolines and general principles of NMR spectroscopy.<sup>[7][8][9]</sup> The spectra would typically be recorded in a deuterated solvent such as CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts (in ppm)

Proton	Predicted Chemical Shift (δ)	Multiplicity
H-2	8.8 - 9.0	s
H-6	7.6 - 7.8	t
H-7	7.2 - 7.4	d
H-8	7.5 - 7.7	d
OCH <sub>3</sub>	4.0 - 4.2	s

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts (in ppm)

Carbon	Predicted Chemical Shift ( $\delta$ )
C-2	155 - 157
C-4	160 - 162
C-4a	118 - 120
C-5	158 - 160
C-6	120 - 122
C-7	135 - 137
C-8	115 - 117
C-8a	150 - 152
OCH <sub>3</sub>	56 - 58

## Predicted Crystallographic Data

The predicted crystallographic parameters are based on the crystal structure of 4-methoxyquinazoline.[\[1\]](#) Obtaining single crystals suitable for X-ray diffraction would be necessary for experimental verification.[\[10\]](#)

Table 3: Predicted Crystallographic Parameters

Parameter	Predicted Value
Crystal System	Monoclinic or Orthorhombic
Space Group	P2 <sub>1</sub> /c or Pnma
a (Å)	7.0 - 8.0
b (Å)	4.0 - 5.0
c (Å)	13.0 - 14.0
β (°)	90 - 95
V (Å <sup>3</sup> )	380 - 420
Z	2 or 4

## Experimental Methodologies for Structural Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- Accurately weigh 5-10 mg of purified **4-Chloro-5-methoxyquinazoline**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.<sup>[7]</sup><sup>[8]</sup>
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

#### Data Acquisition:

- Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- For <sup>1</sup>H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For <sup>13</sup>C NMR, acquire the spectrum using proton broadband decoupling.

## Single-Crystal X-ray Diffraction

## Crystal Growth:

- Grow single crystals of **4-Chloro-5-methoxyquinazoline** by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and quality.[\[10\]](#)

## Data Collection and Structure Refinement:

- Mount a suitable single crystal on a goniometer head.
- Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu K $\alpha$  or Mo K $\alpha$  radiation).
- Process the diffraction data to obtain the unit cell parameters and integrated intensities.
- Solve the crystal structure using direct methods or Patterson methods.
- Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

## Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the molecular structure, conformation, and spectroscopic properties of **4-Chloro-5-methoxyquinazoline**. The provided synthetic protocols and expected analytical data serve as a foundational resource for researchers engaged in the synthesis and characterization of this and related quinazoline derivatives for applications in drug discovery and development. Experimental verification of the predicted data is highly recommended to further elucidate the precise structural features of this important synthetic intermediate.

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